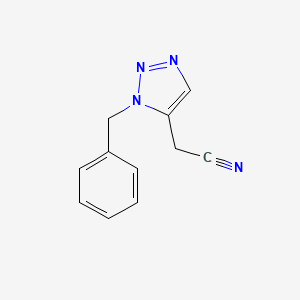

2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-benzyltriazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-7-6-11-8-13-14-15(11)9-10-4-2-1-3-5-10/h1-5,8H,6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGFELYUBIPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222059 | |

| Record name | 1H-1,2,3-Triazole-5-acetonitrile, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706461-14-4 | |

| Record name | 1H-1,2,3-Triazole-5-acetonitrile, 1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706461-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole-5-acetonitrile, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Benzyl 1h 1,2,3 Triazol 5 Yl Acetonitrile and Its Precursors

Core 1,2,3-Triazole Ring Formation Strategies

The formation of the 1,2,3-triazole ring is a cornerstone of modern synthetic chemistry, with the Huisgen 1,3-dipolar cycloaddition of azides and alkynes being the classical method. wikipedia.org However, this thermal reaction often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers, necessitating tedious purification steps. nih.gov The advent of copper(I) catalysis revolutionized this transformation, leading to what is now famously known as "click chemistry." acs.orgmdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The CuAAC reaction is a powerful tool for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govacs.org This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal method for the synthesis of complex molecules like 2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile. organic-chemistry.orgbeilstein-journals.org The reaction typically involves the coupling of benzyl (B1604629) azide (B81097) with an appropriate alkyne precursor in the presence of a copper(I) catalyst.

The mechanism of the CuAAC reaction is significantly different from the concerted pathway of the thermal Huisgen cycloaddition. nih.gov It proceeds through a stepwise pathway involving several key copper-containing intermediates. nih.govorganic-chemistry.org The catalytic cycle is generally believed to initiate with the formation of a copper(I) acetylide from the terminal alkyne. nih.govorgsyn.org This is followed by coordination of the azide to the copper center. organic-chemistry.orgorgsyn.org

A critical step in the mechanism is the formation of a six-membered copper metallacycle intermediate. organic-chemistry.org Subsequent ring contraction leads to a triazolyl-copper derivative, which upon protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, thus completing the catalytic cycle. organic-chemistry.org Some studies have also proposed the involvement of dicopper species, which may be more active than their monomeric counterparts. acs.org Density Functional Theory (DFT) studies have been instrumental in elucidating the energetic favorability of these pathways and explaining the high regioselectivity observed. nih.gov

The choice of copper source and ligands plays a crucial role in the efficiency and outcome of the CuAAC reaction. While simple copper(I) salts like CuI can be used, they are often unstable. wikipedia.org A common and more convenient approach is the in situ generation of the active Cu(I) species from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. wikipedia.orgacs.org

Ancillary ligands are frequently employed to stabilize the catalytically active Cu(I) oxidation state and accelerate the reaction. mdpi.comrsc.orgbeilstein-journals.org A variety of ligands have been developed and utilized, including polydentate amines, phosphines, and N-heterocyclic carbenes (NHCs). acs.org Tris(triazolylmethyl)amine-based ligands, such as TBTA, are particularly effective in stabilizing Cu(I) in aqueous solutions. wikipedia.orgbeilstein-journals.org The structure of the ligand, including chelate arm length and donor groups, can significantly impact the reactivity of the copper complex. rsc.org Heterogeneous catalysts, such as copper nanoparticles or copper supported on materials like graphene oxide or silica, have also been developed to facilitate catalyst recovery and reuse. nih.govchemistryviews.org

Interactive Data Table: Comparison of Catalytic Systems in CuAAC Reactions

| Catalyst System | Ligand | Reducing Agent | Solvent | Temperature (°C) | Key Advantages |

| CuI | None | None | Organic | Room Temp - Elevated | Simplicity |

| CuSO₄ | None | Sodium Ascorbate | Water/Organic | Room Temp | Convenient in situ generation of Cu(I) acs.org |

| CuCl | DIPEA/HOAc | None | Organic | Room Temp | Overcomes drawbacks of CuI/NR₃ systems organic-chemistry.org |

| Copper Nanoparticles | None | Varies | Varies | Varies | Heterogeneous, potential for recyclability nih.gov |

| Cu(I) complexes | NHCs | None | Organic/Neat | Elevated | High activity, solvent-free conditions nih.gov |

| Cu₂O Nanoparticles on Graphene | None | None | Water | 80 | Recyclable, high yields |

| CuI/Mg-Al-LDH | None | None | Water | 70 | Heterogeneous, reusable for several cycles nih.gov |

The CuAAC reaction is known for its robustness and can be performed under a wide range of conditions. organic-chemistry.org It is tolerant of various functional groups and can be conducted in a broad pH range (4-12). acs.orgorganic-chemistry.org The choice of solvent can influence the reaction rate and outcome. The reaction works well in a variety of solvents, including water, alcohols, DMSO, and DMF, as well as mixtures of water and organic solvents. wikipedia.org However, coordinating solvents like acetonitrile (B52724) should be avoided as they can bind to the copper(I) catalyst and inhibit the reaction. wikipedia.org

Temperature also plays a role, with modest increases often leading to faster reaction rates. nih.gov Microwave irradiation has been employed to significantly reduce reaction times. nih.gov The molar ratios of the reactants and catalyst are also important considerations. While stoichiometric amounts of the azide and alkyne are typically used, catalyst loading can often be very low, sometimes in the parts-per-million (ppm) range, especially with highly active catalytic systems. nih.gov

Interactive Data Table: Effect of Reaction Parameters on CuAAC

| Parameter | Typical Conditions | Effect on Reaction |

| Solvent | Water, t-BuOH/H₂O, DMF, DMSO | Can influence reaction rate and solubility of reactants. wikipedia.org Nitriles can inhibit the catalyst. wikipedia.org |

| Temperature | Room Temperature to 100°C | Higher temperatures generally increase the reaction rate. nih.gov Microwave heating can significantly shorten reaction times. nih.gov |

| pH | 4 - 12 | The reaction is tolerant of a wide pH range. acs.orgorganic-chemistry.org |

| Catalyst Loading | 0.1 - 5 mol% (can be lower) | Lower catalyst loading is desirable for sustainability and to minimize copper contamination. nih.gov |

| Reactant Ratio | ~1:1 (Azide:Alkyne) | Equimolar ratios are typically used for optimal conversion. |

In line with the principles of green chemistry, significant effort has been directed towards developing recyclable and sustainable catalytic systems for the CuAAC reaction. acs.org The use of heterogeneous catalysts, where the copper species is immobilized on a solid support, is a prominent strategy. nih.gov Supports such as polymers, silica, magnetic nanoparticles, and graphene oxide have been successfully employed. nih.govchemistryviews.org These supported catalysts can be easily separated from the reaction mixture by filtration and reused multiple times without a significant loss of activity. nih.govnih.gov

The development of reactions in environmentally benign solvents, such as water or biomass-derived solvents like Cyrene™, further enhances the sustainability of the process. beilstein-journals.orgresearchgate.net One-pot procedures, where the azide is generated in situ followed by the cycloaddition, also contribute to a greener synthetic route by reducing the number of isolation and purification steps. beilstein-journals.org These advancements not only minimize waste but also reduce the cost and environmental impact associated with the synthesis of 1,2,3-triazoles.

Metal-Free Cycloaddition Methodologies

In recent years, significant efforts have been directed toward developing metal-free alternatives to the classic copper- and ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC) reactions. These methods are advantageous as they avoid residual metal contamination in the final products, which is particularly crucial in medicinal chemistry.

One prominent metal-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This reaction utilizes strained cyclooctynes, which react readily with azides without the need for a catalyst. The driving force for this reaction is the release of ring strain in the cyclooctyne, leading to the formation of a stable triazole ring. While highly effective for bioconjugation, the synthesis of the required strained alkynes can be complex.

Another significant class of metal-free methods involves organocatalysis . These reactions use small organic molecules to catalyze the cycloaddition. For instance, enamines or enolates, generated in situ from ketones or other active methylene (B1212753) compounds and an amine catalyst (e.g., pyrrolidine), can react with azides to form the triazole ring. This approach has gained attention due to its operational simplicity, high regioselectivity, and broad substrate scope under mild conditions. Furthermore, bases such as cesium carbonate have been shown to catalyze the [3+2] cycloaddition between azides and active methylene compounds like acetonitrile derivatives, providing a direct, atom-economic route to functionalized triazoles.

Microwave-Assisted Organic Synthesis (MAOS) in Triazole Formation

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of 1,2,3-triazoles. The application of microwave irradiation can dramatically reduce reaction times from hours to mere minutes while often improving product yields. nih.govresearchgate.net

Both metal-catalyzed and metal-free Huisgen [3+2] cycloadditions can be significantly enhanced by microwave heating. acs.orgnih.gov For example, the copper(I)-catalyzed reaction between an azide and a terminal alkyne can achieve completion in as little as 1.5 to 3 minutes under microwave irradiation, compared to 24 hours required under conventional heating. nih.gov This rapid and efficient heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure. The benefits of MAOS in triazole synthesis include higher yields, shorter reaction times, and often cleaner reaction profiles with fewer byproducts, aligning with the principles of green chemistry. nih.govgoogle.com

| Reaction Type | Heating Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | Conventional (Reflux) | Several hours to 24+ hours | Good to Excellent | nih.gov |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition | Microwave (MW) | 3-15 minutes | Excellent to Quantitative | nih.govacs.org |

| Metal-Free Intramolecular Cycloaddition | Conventional (Reflux in Toluene) | Several hours (often incomplete) | Low / No reaction | acs.org |

| Metal-Free Intramolecular Cycloaddition | Microwave (MW) | ~15-30 minutes | Good | acs.orgnih.gov |

Introduction of the Benzyl Substituent

The N1-benzyl group is a key feature of the target molecule. This substituent can be introduced either by starting with a pre-functionalized precursor, namely benzyl azide, or by attaching the benzyl group to a pre-formed triazole ring.

Preparation of Benzyl Azide Precursors

Benzyl azide is a common and essential precursor for the synthesis of 1-benzyl-substituted triazoles. It is typically prepared via a nucleophilic substitution reaction (SN2) where a benzyl halide is treated with an azide salt.

The reaction commonly employs benzyl bromide or benzyl chloride as the starting material and sodium azide as the azide source. Various solvent systems can be used, with Dimethyl sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF), often with water as a co-solvent, being particularly effective. organic-chemistry.orgresearchgate.netresearchgate.netchemspider.com The reaction proceeds readily at room temperature, although gentle heating can be applied to accelerate the conversion of less reactive chlorides. organic-chemistry.org Yields for this transformation are typically high, often exceeding 90%. researchgate.net Phase-transfer catalysts can also be employed to facilitate the reaction in biphasic systems.

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | Sodium azide | DMSO | Room Temperature, overnight | 73-94% | researchgate.netresearchgate.net |

| Benzyl chloride | Sodium azide | DMF / Water | Gentle heating | 92% | organic-chemistry.org |

| Benzyl bromide | Sodium azide | Acetone / Water (4:1) | Room Temperature, 24h | 80-93% | jst.go.jp |

Coupling Reactions Involving Benzyl Moieties

An alternative strategy to using benzyl azide is to first synthesize the 1H-1,2,3-triazole core and then introduce the benzyl group via N-alkylation. The unsubstituted 1,2,3-triazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.

The reaction of a 4- or 5-substituted 1H-1,2,3-triazole with a benzyl halide (e.g., benzyl bromide) in the presence of a base typically yields a mixture of N1- and N2-benzylated products. nih.gov The regioselectivity of this alkylation is influenced by several factors, including the nature of the substituents on the triazole ring, the solvent, the counter-ion, and the specific base and alkylating agent used. acs.org For instance, the direct alkylation of unsubstituted 1,2,3-triazole with an alkyl halide generally favors the N1-alkylated isomer as the major product. google.com However, specific directing groups or catalytic systems can be employed to enhance the selectivity for one isomer over the other. acs.orgorganic-chemistry.org Copper-catalyzed cross-dehydrogenative coupling methods have also been developed for the regioselective N2-alkylation of 1,2,3-triazoles with N,N-dimethylbenzylamines.

Incorporation of the Acetonitrile Functionality at the 5-Position

The final key structural element is the acetonitrile group (-CH₂CN) at the C5 position of the triazole ring. This is typically achieved through a cycloaddition reaction involving a three-carbon component that already contains or can be readily converted to the acetonitrile moiety.

Reactions of Benzyl Azides with Active Methylene Compounds (e.g., Acetonitrile Derivatives)

A well-established method for forming 1,5-disubstituted 1,2,3-triazoles involves the base-mediated reaction of an azide with an active methylene compound. nih.gov These are compounds with a CH₂ group flanked by two electron-withdrawing groups, making the methylene protons acidic and easily removable by a base.

In the context of synthesizing the target molecule, benzyl azide can be reacted with an activated acetonitrile derivative. For example, the reaction of benzyl azides with compounds like aryl acetonitriles or ethyl cyanoacetate (B8463686) in the presence of a base such as potassium carbonate or cesium carbonate leads to the formation of 5-amino- or 5-hydroxy-1,2,3-triazoles, respectively. researchgate.net The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the terminal nitrogen of the azide. Subsequent cyclization and aromatization yield the 1,5-disubstituted triazole ring. This Dimroth-type reaction provides a regioselective route to the 1,5-isomer, which is crucial for obtaining the desired connectivity for this compound.

Anionic Domino Reactions for 5-Amino-1H-1,2,3-triazoles

The synthesis of 5-amino-1H-1,2,3-triazoles, crucial precursors for various functionalized triazoles, can be efficiently achieved through a base-catalyzed domino reaction involving an azide and an active methylene nitrile, such as malononitrile (B47326) or other substituted acetonitriles. This transformation is often described as a [3+2] cycloaddition followed by a Dimroth rearrangement. researchgate.net The reaction is initiated by the deprotonation of the active methylene compound by a base, creating a stabilized carbanion. This anion then acts as the nucleophile, attacking the terminal nitrogen of the organic azide. The subsequent intramolecular cyclization and rearrangement lead to the formation of the stable 5-amino-1,2,3-triazole ring system.

The use of a strong base in an aprotic polar solvent, such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO), facilitates this reaction. rsc.orgmdpi.com This method is atom-economical and often results in high yields and regioselectivity. rsc.org The reaction of benzyl azide with various aryl acetonitriles under these conditions provides a direct route to 1-benzyl-4-aryl-1H-1,2,3-triazol-5-amines, which are key intermediates.

The proposed mechanism for this anionic domino reaction begins with the formation of a nitrile-stabilized carbanion (I) by the action of a base. This carbanion then undergoes a nucleophilic attack on the terminal nitrogen of the azide (II), leading to the formation of a linear adduct (III). This intermediate subsequently cyclizes to form a five-membered triazole ring (IV), which, after protonation, yields the final 5-amino-1,2,3-triazole product (V). This sequence of events, occurring in a single pot, exemplifies a domino reaction initiated by an anionic species.

Table 1: Examples of Base-Catalyzed Synthesis of 5-Amino-1,2,3-triazoles

| Entry | Azide | Acetonitrile Derivative | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzyl azide | Phenylacetonitrile | KOtBu | DMSO | 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine | 94% mdpi.com |

| 2 | 4-Methoxybenzyl azide | 4-Chlorophenylacetonitrile | Cs₂CO₃ | DMSO | 1-(4-Methoxybenzyl)-4-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine | High rsc.org |

| 3 | Phenethyl azide | 2-Naphthylacetonitrile | KOtBu | DMSO | 1-Phenethyl-4-(naphthalen-2-yl)-1H-1,2,3-triazol-5-amine | Good mdpi.com |

| 4 | Benzyl azide | Malononitrile | DBU | Neat | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile | Good researchgate.net |

Multicomponent Reaction Strategies for 5-Substituted Triazoles

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 5-substituted triazoles from simple and readily available starting materials in a single synthetic operation. These reactions are highly valued for their atom economy, operational simplicity, and ability to generate structural diversity. neliti.commdpi.com Specifically for the synthesis of 1,5-disubstituted triazoles, several MCR strategies have been developed, which can be either metal-free or catalyzed by transition metals such as copper or ruthenium. neliti.comnih.gov

A common metal-free, three-component approach involves the reaction of a primary amine, a ketone, and an organic azide. neliti.com In this reaction, the primary amine and ketone first form an enamine intermediate in situ. This enamine then acts as the dipolarophile in a [3+2] cycloaddition reaction with the azide, leading to the formation of the 1,5-disubstituted 1,2,3-triazole ring. neliti.comresearchgate.net By carefully selecting the starting materials, this method can be adapted to introduce a variety of substituents at the N1 and C5 positions of the triazole ring. For the synthesis of this compound, this would require a primary amine such as benzylamine (B48309) and a ketone that can ultimately provide the cyanomethyl group at the 5-position.

Copper-catalyzed multicomponent reactions also provide a versatile route to substituted triazoles. For instance, a copper(I)-catalyzed reaction of terminal alkynes, organic azides, and dialkyl phosphites can yield 1,2,3-triazol-5-yl)phosphonates. researchgate.net While this specific example leads to a phosphonate (B1237965) group, the underlying principle of intercepting a copper-triazolide intermediate with a third component can be extended to other functionalities. A hypothetical MCR for the target molecule could involve the copper-catalyzed reaction of benzyl azide, an alkyne bearing a leaving group, and a cyanide source.

Another strategy involves a four-component reaction of alkynes, amines, azides, and 2H-azirines, catalyzed by copper, which allows for the rapid assembly of polyfunctionalized triazoles through the formation of multiple C-N bonds in one step.

Table 2: Overview of Multicomponent Reactions for Substituted Triazoles

| Entry | Reaction Type | Components | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| 1 | Three-component | Primary amine, Ketone, Azide | Metal-free, Heat | 1,5-Disubstituted-1H-1,2,3-triazole neliti.com |

| 2 | Three-component | Terminal alkyne, Aryl azide, Arylsulfinic acid salt | Visible-light, Photocatalyst-free | 4-Functionalized-1,5-disubstituted-1H-1,2,3-triazole rsc.org |

| 3 | Six-component | Aldehyde, Amine, Isocyanide, Sodium azide, Benzyl bromide, Alkyne | Cascade process (Ugi-azide, Sₙ2, CuAAC) | 1,5-Disubstituted tetrazole-1,2,3-triazole hybrids mdpi.com |

| 4 | Three-component | Phenylacetylene, Benzyl azide, Dialkyl phosphite | CuCl, TEA, Acetonitrile | (1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)phosphonate researchgate.net |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Triazole Ring System

The 1,2,3-triazole ring is a robust aromatic heterocycle that forms the core of the molecule. Its reactivity is a consequence of its unique electronic structure and aromatic character.

Electronic Properties and Aromaticity Influence on Reactivity

The 1,2,3-triazole ring is an aromatic system, characterized by a five-membered ring containing two carbon and three nitrogen atoms. guidechem.com All atoms in the ring are sp2 hybridized and planar, with a delocalized 6π electron system that confers aromatic stability. guidechem.comnih.gov This aromaticity makes the triazole ring highly stable and generally resistant to hydrolysis and oxidation. guidechem.com However, reductive cleavage of the ring can occur under certain conditions. guidechem.com

The parent 1H-1,2,3-triazole is a weak base (pKa of 1.17 for the protonated form) and a weak acid (pKa of 9.4 for the N-H proton). wikipedia.org In 2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile, the ring is substituted at the N-1, C-5 positions. The presence of two pyridine-type nitrogen atoms and one pyrrole-type nitrogen atom makes quaternization of the ring challenging. nih.gov The electronic nature of the substituents can influence the bond lengths and aromatic character of the triazole ring. nih.gov For instance, electron-withdrawing groups can alter bond lengths, suggesting a modification of the ring's aromaticity and, consequently, its reactivity. nih.gov While generally stable, the triazole ring can undergo ring-opening reactions under specific conditions, such as flash vacuum pyrolysis at high temperatures (500 °C), which leads to the loss of molecular nitrogen. wikipedia.org

Role as Ligands in Coordination Chemistry

The nitrogen atoms of the 1,2,3-triazole ring possess lone pairs of electrons, enabling them to act as ligands in coordination chemistry. tennessee.edu 1,4-disubstituted-1,2,3-triazoles are viewed as readily functionalized analogues of common ligands like pyridine. rsc.org They can coordinate to metal ions in several ways, most commonly in a monodentate fashion through the more electron-rich N3 nitrogen atom. rsc.orgresearchgate.net Bridging coordination modes, utilizing both N2 and N3 atoms, have also been characterized. researchgate.net

The versatility of triazoles as ligands has led to their use in the synthesis of a wide array of coordination complexes, including homoleptic complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.edu These materials have found applications in diverse areas, from nanomaterials to anion recognition. tennessee.edu The complexation of 1,2,3-triazoles with transition metals has been shown to sometimes enhance biological activities, such as antimicrobial properties, demonstrating a synergistic effect between the ligand and the metal ion. nih.gov

Reactivity of the Acetonitrile (B52724) Group

The acetonitrile moiety (-CH₂CN) is a key site of reactivity in the molecule, offering pathways for nucleophilic reactions and functional group transformations.

Potential for Nucleophilic Additions and Condensations

The acetonitrile group exhibits dual reactivity. The protons on the α-carbon (the methylene (B1212753) group) are weakly acidic, with a pKa of about 31 in DMSO, allowing for deprotonation by a strong base to generate a nucleophilic carbanion (-⁻CHCN). ntnu.nomdpi.com This nucleophile can participate in a variety of carbon-carbon bond-forming reactions.

The acetonitrile anion can react with various electrophiles, as summarized in the table below.

| Electrophile | Product Type | Conditions |

| Aldehydes and Ketones | β-Hydroxy nitriles or α,β-Unsaturated nitriles | Basic conditions (e.g., potassium tert-butoxide) |

| Esters | β-Keto nitriles | Strong base (e.g., NaH, n-BuLi) |

| Imines | β-Amino nitriles | Basic conditions (e.g., LDA) |

Data compiled from multiple sources. ntnu.no

These reactions, such as condensations with aldehydes or ketones, are fundamental in organic synthesis for extending carbon chains. ntnu.no The nitrogen atom of the nitrile group also has a lone pair and can act as a nucleophile, for instance, by coordinating to metals or reacting with highly reactive electrophiles. ntnu.no Conversely, the carbon atom of the nitrile group is electrophilic and can undergo nucleophilic attack, for example, during hydrolysis. nih.gov

Functional Group Interconversions and Derivatizations

The nitrile group is a versatile functional group that can be converted into other important chemical moieties. Common transformations include:

Reduction to Amines: The nitrile can be reduced to a primary amine (-(CH₂)₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), borane (B₂H₆), or through catalytic hydrogenation over catalysts such as platinum or palladium. vanderbilt.eduimperial.ac.uk

Hydrolysis to Carboxylic Acids or Amides: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields an amide (-(CH₂)CONH₂), while complete hydrolysis leads to a carboxylic acid (-(CH₂)COOH). ntnu.no

Conversion to Aldehydes: Selective reduction to an imine, followed by hydrolysis, can yield an aldehyde (-CH₂CHO). This is often achieved using one equivalent of diisobutylaluminium hydride (DIBAL-H). imperial.ac.uk

These interconversions allow the acetonitrile group to serve as a synthetic precursor to amines, amides, and carboxylic acids, significantly expanding the synthetic utility of this compound.

Transformations Involving the Benzyl (B1604629) Moiety

The benzyl group (C₆H₅CH₂-) is not merely a passive substituent; its benzylic position (the CH₂ group attached to the triazole ring) is a site of enhanced reactivity. This is attributed to the low bond dissociation energy of benzylic C-H bonds, as the resulting benzyl radical is stabilized by resonance with the adjacent aromatic ring. wikipedia.org

Key transformations of the benzyl group include:

Oxidation: The benzylic methylene group can be oxidized to a carbonyl group (ketone) using reagents like chromium trioxide complexes. wikipedia.org More vigorous oxidation with agents such as potassium permanganate (KMnO₄) can cleave the C-C bond to form a carboxylic acid. wikipedia.org

Halogenation: The benzylic position can undergo free-radical halogenation, for instance, bromination using N-bromosuccinimide (NBS), to introduce a halogen atom. youtube.com

Debenzylation: The benzyl group can be removed, a common strategy in protecting group chemistry. A standard method for debenzylation is catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and hydrogen gas. vanderbilt.edu This reaction cleaves the benzyl-nitrogen bond, replacing the benzyl group with a hydrogen atom.

These reactions highlight the ability to modify the molecule at the benzylic position, enabling further functionalization or the removal of the benzyl group if it is used as a protecting group for the triazole nitrogen. nih.gov

Functional Group Tolerance in Subsequent Transformations

The chemical scaffold of this compound, featuring a stable 1,2,3-triazole ring, offers significant versatility for synthetic modifications. The triazole core is generally robust, showing stability against acidic or basic hydrolysis, as well as under many oxidative and reducing conditions. researchgate.net This inherent stability allows for a wide range of chemical transformations to be performed on the substituents of the triazole ring without compromising its structure.

Research into the synthesis of complex molecules containing the 1,2,3-triazole nucleus has demonstrated the compatibility of this system with a diverse array of functional groups. One of the primary methods for synthesizing such compounds, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is renowned for its high functional group tolerance. beilstein-journals.orgnih.gov This "click chemistry" approach allows for the presence of various sensitive moieties during the formation of the triazole ring, a principle that extends to the subsequent modification of the resulting molecule. For instance, complex heterocycles such as pyridines, pyrimidines, phenothiazines, and chromenes have been shown to be well-tolerated during CuAAC reactions. beilstein-journals.org

In the context of subsequent transformations on molecules similar to this compound, studies have shown that selective reactions can be carried out on one part of the molecule while other functional groups remain unaffected. A notable example involves the reductive amination of complex triazole derivatives. In the synthesis of potential PD-1/PD-L1 inhibitors, a molecule containing a benzonitrile, a biphenyl, and ether linkages underwent reductive amination using sodium cyanoborohydride. The reaction selectively transformed a piperazine moiety without affecting the other pre-existing functional groups, highlighting the stability of the nitrile and ether functionalities under these specific reducing conditions.

Furthermore, transformations on substituents attached to the triazole ring have been shown to tolerate other sensitive groups. For example, the formation of a thiosemicarbazone from a ketone derivative of a 1-(4-nitrophenyl)-1H-1,2,3-triazole proceeds under acidic conditions in boiling ethanol without affecting the nitro group. This indicates that even strong electron-withdrawing groups on an aryl substituent are compatible with subsequent derivatization reactions.

The following table summarizes key transformations and the functional groups that are tolerated, based on research on related 1,2,3-triazole-containing compounds.

| Transformation | Tolerated Functional Groups | Reaction Conditions | Key Findings |

|---|---|---|---|

| Reductive Amination | Nitrile, Biphenyl, Ether (methoxy, phenoxy), Piperazine | Substituted aldehyde, NaCNBH3, Methanol (B129727), Acetic acid | Selective modification of a secondary amine is possible without affecting the benzonitrile or ether functionalities on a complex triazole scaffold. |

| Thiosemicarbazone Formation | Nitroarene, Methyl | N-phenylhydrazinecarbothioamide, Ethanol, catalytic HCl, reflux | An electron-withdrawing nitro group on the N1-phenyl substituent is stable under acidic condensation conditions. |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Pyridine, Pyrimidine, Phenothiazine, Chromene, Esters, Amines | Copper(I) source (e.g., CuSO4/Sodium Ascorbate), various solvents (e.g., water, THF/H2O) | Demonstrates the fundamental compatibility of the triazole synthesis with a wide range of heterocyclic and functionalized moieties, which can be present for subsequent transformations. beilstein-journals.orgfrontiersin.org |

Applications in Organic Synthesis and Building Block Utility

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile is a significant intermediate in the creation of complex molecular structures. The acetonitrile (B52724) group enhances the molecule's reactivity, allowing it to serve as a synthon in a variety of organic reactions. cymitquimica.commdpi.com Acetonitrile and its derivatives are well-established as important intermediates for generating nitrogen-containing compounds. mdpi.com The triazole ring itself is a robust structural unit, often considered a key building block in medicinal chemistry for the development of pharmaceutical agents. semanticscholar.orgbeilstein-journals.org

The utility of this compound as a building block is demonstrated in its application to synthesize larger, more complex molecules. For instance, it can be used in the synthesis of derivatives like 3-[(1-Benzyl-1H-1,2,3-triazol-5-yl)methyl]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione, showcasing its role in assembling intricate heterocyclic systems. nih.gov The inherent stability of the 1,2,3-triazole ring provides a reliable scaffold upon which to build these complex structures. nih.gov

| Molecular Moiety | Reactive Site | Type of Reaction | Potential Products |

|---|---|---|---|

| Acetonitrile | α-carbon (CH₂) | Deprotonation followed by alkylation/acylation | Substituted acetonitriles, ketones |

| Acetonitrile | Nitrile (C≡N) | Hydrolysis, reduction, cycloaddition | Carboxylic acids, amines, heterocycles (e.g., tetrazoles) |

| Benzyl (B1604629) Group | Aromatic Ring | Electrophilic aromatic substitution | Substituted benzyl derivatives |

| Triazole Ring | N/A (as a linker) | Serves as a stable core for connecting functional groups | Hybrid molecules, conjugates |

Construction of Diverse Molecular Libraries

The structure of this compound is highly amenable to the construction of diverse molecular libraries, which are essential for drug discovery and materials science research. The foundation of this versatility often lies in the synthetic routes used to create the triazole core itself, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". mdpi.comnih.gov This reaction allows for the combination of a wide variety of substituted benzyl azides and alkynes, leading to a vast array of triazole derivatives.

Furthermore, the acetonitrile and benzyl moieties provide additional points for diversification. The active methylene (B1212753) protons of the acetonitrile group can be deprotonated to form a nucleophile, which can then react with various electrophiles. mdpi.com This enables the introduction of a wide range of substituents. Similarly, the benzyl group can be modified, or different substituted benzyl azides can be used in the initial synthesis to generate structural diversity. researchgate.net This multi-point modification capability makes the core scaffold of this compound a powerful tool for generating libraries of novel compounds for screening and development.

Formation of Hybrid Compounds and Conjugates

The 1,2,3-triazole ring is an excellent linker or scaffold for creating hybrid molecules and conjugates. mdpi.com Its chemical stability and ability to form strong dipole and hydrogen-bond interactions, while remaining metabolically robust, make it ideal for connecting different pharmacophores or functional units. semanticscholar.org

A significant application of this compound and its analogs is in the synthesis of triazole-linked heterocycles. By strategically combining the triazole core with other heterocyclic systems, chemists can develop novel compounds with unique properties. The triazole acts as a bridge, covalently linking distinct molecular entities. Research has shown the successful synthesis of hybrids incorporating the 1,2,3-triazole moiety with other heterocycles such as isatins, phenols, and even complex natural alkaloids. mdpi.commdpi.com These hybrid structures are explored for a range of applications, particularly in medicinal chemistry, where the combination of different bioactive scaffolds can lead to synergistic effects or novel mechanisms of action. mdpi.com

| Linked Moiety | Synthetic Strategy | Potential Application Area | Reference |

|---|---|---|---|

| Benzodiazepine | Cycloaddition | Medicinal Chemistry | nih.gov |

| Isatins and Phenols | Click Chemistry (CuAAC) | Drug Discovery | mdpi.com |

| Purine | Click Chemistry (CuAAC) | Neuroprotective Agents | mdpi.com |

| Biphenylbenzonitrile | Click Chemistry (CuAAC) | Cancer Immunotherapy (PD-1/PD-L1 inhibitors) | nih.gov |

The 1,2,3-triazole unit is increasingly being used in the field of supramolecular chemistry for the construction of macrocycles. nih.gov When quaternized to form triazolium salts, these rings become powerful components in host-guest systems. The C-H proton on the triazole ring can act as a hydrogen-bond donor, while the nitrogen atoms can act as acceptors, facilitating noncovalent interactions that drive self-assembly. nih.gov

These triazolium-based macrocycles have been successfully employed as receptors for the molecular recognition of anions and in the templated synthesis of mechanically interlocked molecules such as rotaxanes and catenanes. nih.gov The defined geometry and electronic properties of the triazole ring contribute to the formation of well-organized, functional supramolecular architectures. This opens up possibilities for creating molecular sensors, switches, and machines. nih.govbeilstein-journals.org

Precursors for Advanced Organic Materials Synthesis

The unique electronic properties of this compound suggest its potential as a precursor for advanced organic materials. cymitquimica.com The conjugation between the aromatic benzyl ring and the heterocyclic triazole system can give rise to interesting photophysical and electronic characteristics. cymitquimica.com These properties are highly sought after for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.

The high nitrogen content and thermal stability of the triazole ring are also advantageous for materials science. Polymers and other materials incorporating this scaffold could exhibit enhanced properties, such as flame retardancy or specific ligand-binding capabilities for use in coordination chemistry. cymitquimica.com The ability to functionalize the molecule at multiple sites allows for the fine-tuning of its properties, enabling the rational design of new materials with tailored functions.

Medicinal Chemistry Research and Biological Activity Pre Clinical/in Vitro

Triazole Scaffold as a Bioactive Pharmacophore

The 1,2,3-triazole ring is a prominent heterocyclic motif that serves as a crucial pharmacophore in modern medicinal chemistry. nih.gov This five-membered ring containing three nitrogen atoms is a key structural component in a wide array of medicinal agents, valued for its diverse pharmacological and biological potential. nih.govnih.gov The triazole nucleus is considered a bio-isostere for various functional groups, such as amides, esters, and carboxyl groups, which allows it to mimic these structures and interact with biological targets. biointerfaceresearch.comnuft.edu.ua Its framework enables the formation of stable compounds with enhanced properties like improved water solubility, hydrogen bonding capability, and resistance to metabolic degradation. nuft.edu.uaresearchgate.net

The significance of the 1,2,3-triazole scaffold is underscored by its presence in drugs with antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant properties. nih.govnih.govtandfonline.com The ease of its synthesis, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allows for the efficient creation of complex and diverse molecules from simple starting materials, making it a valuable building block in drug discovery. nih.govnih.gov The triazole ring can also function as a stable linker, connecting different pharmacophores to create hybrid molecules with potentially enhanced biological activity and reduced toxicity. bohrium.comnih.gov

Structure-Activity Relationship (SAR) Studies of Triazole Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of triazole-based compounds. Research has shown that the biological activity of these derivatives is highly dependent on the nature and position of substituents on both the triazole ring and its associated scaffolds.

For instance, in the development of anticancer agents, the introduction of a triazole moiety to natural products like andrographolide (B1667393) has been shown to increase antiproliferative activity against various cancer cell lines. mdpi.com Studies on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides revealed that meta-phenoxy substitution on the N-1-benzyl group is important for antiproliferative activity. nih.gov Furthermore, SAR studies of triazole-benzohydrazone hybrids indicated that specific substitutions can lead to broad-spectrum antiproliferative efficacy. nih.gov

In the context of antifungal agents, SAR investigations on new triazole derivatives found that sterically large groups were not favored for N-substitutions, and in some cases, the removal of N-substitutions had little effect on antifungal activity. nih.gov For antiviral applications, particularly against HIV-1, the connectivity at the triazole ring and the nature of the substituents are critical. One study found that 1,5-disubstituted triazoles derived from AZT with bulky substituents showed potent anti-HIV-1 activity. nih.gov The nature of the linker between the 1,2,3-triazole motif and other chemical moieties also significantly affects the antiviral activity. bohrium.com These studies are essential for the rational design and optimization of new triazole-based therapeutic agents. nih.govresearchgate.net

In vitro Biological Activity Profiles

Derivatives of the 1,2,3-triazole scaffold have demonstrated a wide range of biological activities in preclinical and in vitro studies.

The 1,2,3-triazole nucleus is a core component of many compounds developed for their antimicrobial properties. ijpsjournal.com Numerous studies have synthesized and evaluated novel triazole derivatives against a variety of pathogenic microbes.

Antibacterial Activity: Novel 1,2,3-triazole glycosides have been tested against Gram-positive Staphylococcus aureus and Gram-negative Pseudomonas aeruginosa, with results indicating that S. aureus was particularly susceptible to all tested compounds. nih.gov Similarly, certain 1-benzyl-1,2,3-triazoles have shown moderate and selective inhibition against Staphylococcus aureus, while others were active against Escherichia coli and Salmonella enterica. researchgate.net Benzimidazole-triazole hybrids have also exhibited pronounced antibacterial activity against both S. aureus and E. coli. nih.gov

Antifungal Activity: Triazole derivatives are well-known for their antifungal effects. nih.gov Studies have demonstrated that novel 1,2,3-triazole glycosides possess promising activity against fungal strains like Candida albicans and Aspergillus niger. nih.gov Other research efforts have focused on synthesizing triazole derivatives that show strong antifungal effects against species such as Microsporum gypseum, with some compounds exhibiting activity superior to the standard drug ketoconazole. nih.gov The mechanism of antifungal action for many triazole derivatives involves the inhibition of enzymes crucial for fungal cell membrane integrity, such as sterol 14-demethylase. nih.gov

| Compound Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 1,2,3-Triazole Glycosides | Staphylococcus aureus | High susceptibility | nih.gov |

| 1,2,3-Triazole Glycosides | Candida albicans, Aspergillus niger | Promising antifungal activity | nih.gov |

| 1-Benzyl-1,2,3-triazoles | Staphylococcus aureus, E. coli | Moderate and selective inhibition | researchgate.net |

| Benzimidazole-Triazole Hybrids | S. aureus, E. coli | Pronounced antibacterial activity | nih.gov |

| 1,2,4-Triazole Derivatives | Microsporum gypseum | Activity superior to ketoconazole | nih.gov |

The 1,2,3-triazole scaffold is a privileged structure in the design of novel anticancer agents. biointerfaceresearch.com Derivatives have shown significant antiproliferative effects against a broad range of human cancer cell lines.

For example, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides were synthesized and found to be potent inhibitors of cancer cell growth, with one compound exhibiting an IC₅₀ of 46 nM against the MCF-7 human breast tumor cell line. nih.gov In silico analysis revealed a correlation with antimicrotubule agents, and further studies confirmed that these compounds inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase. nih.gov

Other studies have synthesized 1,2,3-triazole derivatives that show slight to moderate activity against melanoma, colon, and breast cancer cell lines in the NCI-60 cell line screen. nih.gov One compound was noted for its high activity against the leukemia K-562 cell line. nih.gov Triazole-benzohydrazone hybrids have also been developed, with some exhibiting significant growth inhibition against various leukemia subpanels. nih.gov Andrographolide-based triazole derivatives have demonstrated improved antiproliferative activity against pancreatic (PANC-1), colorectal (HCT116), and breast (MCF-7) cancer cell lines compared to the parent compound. mdpi.com

| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI%) | Reference |

|---|---|---|---|

| N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides | MCF-7 (Breast) | IC₅₀ = 46 nM | nih.gov |

| Andrographolide-Triazole Hybrids | PANC-1 (Pancreatic) | IC₅₀ = 1.8 µM to 3.0 µM | mdpi.com |

| Andrographolide-Triazole Hybrids | HCT116 (Colorectal) | IC₅₀ = 1.2 µM to 4.8 µM | mdpi.com |

| Triazole-Benzohydrazone Hybrids | Leukemia Subpanel | GI% = up to 76.03% | nih.gov |

| 1,2,3-Triazole Derivatives | K-562 (Leukemia) | GP = 21.47% | nih.gov |

| 1,2,3-Triazole-Amino Acid Conjugates | MCF7 (Breast), HepG2 (Liver) | >30% inhibition at <10 µM | mdpi.com |

The 1,2,3-triazole ring is a key component in the development of novel antiviral agents, with significant research focused on inhibitors of the human immunodeficiency virus (HIV). nih.gov Triazole derivatives have the potential to inhibit various HIV-1 enzymes, including reverse transcriptase, integrase, and protease. bohrium.comnih.gov

Hybrids of 1,2,3-triazole and azidothymidine (AZT), a cornerstone of HIV/AIDS therapy, have been synthesized and evaluated. bohrium.com Studies on AZT derivatives modified with triazoles have shown that these compounds can be highly effective at decreasing HIV-1 infection, particularly when administered prior to infection in pre-exposure prophylaxis models. nih.govbohrium.com The substitution pattern on the triazole ring is critical, with research indicating that aromatic groups at specific positions can enhance antiviral activity. nih.gov For example, 1-benzyl-1H-1,2,3-triazoles conjugated with carbohydrates have been studied for their anti-HIV potential, with some compounds showing a better selectivity index than reference drugs like AZT. nih.gov The versatility of the triazole scaffold continues to make it a promising platform for the development of new antiviral therapies. nuft.edu.ua

Several studies have explored the antioxidant potential of 1,2,3-triazole derivatives. researchgate.net The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Research on 1-benzyl-1,2,3-triazoles that incorporated aminophenol derivatives found that these compounds exhibited the highest DPPH-scavenging activity. scielo.org.mx The ability of these compounds to act as antioxidants adds another dimension to their therapeutic potential, as oxidative stress is implicated in numerous disease states. researchgate.net

Enzyme Inhibition Studies (e.g., AChE, BuChE, SDH)

No published studies were identified that have investigated the inhibitory activity of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), succinate (B1194679) dehydrogenase (SDH), or any other enzymes. Therefore, no data on its potency, selectivity, or mechanism of enzyme inhibition can be provided.

Activity against Parasitic Diseases (e.g., Antileishmanial)

There is no available research on the in vitro or in vivo activity of this compound against any parasitic organisms, including Leishmania species. Consequently, information regarding its potential as an antileishmanial agent, including its efficacy and toxicity to parasites, is currently nonexistent in the scientific literature.

Molecular Modeling and Docking Studies for Target Interactions

Consistent with the lack of experimental biological data, there are no published molecular modeling or docking studies for this compound. Such computational studies are typically performed to predict or explain the binding of a compound to a specific biological target, and in the absence of any identified target, these investigations have not been carried out for this particular molecule.

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry Techniques (HRMS, ESI-MS, GCMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For 2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile (C₁₁H₁₀N₄), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with high confidence. For instance, a related compound, 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole, with the formula C₁₈H₂₀N₃, had a calculated [M+H]⁺ of 278.1562 and a found value of 278.1567, demonstrating the precision of HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar, and often thermally fragile, molecules. It typically generates protonated molecules [M+H]⁺ or other adducts. ESI-MS is used to determine the molecular weight of the compound and can be coupled with tandem mass spectrometry (MS/MS) to study fragmentation patterns. In MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented to yield characteristic product ions. A common fragmentation pathway for benzyl-containing compounds is the loss of the benzyl (B1604629) group, which would result in a prominent fragment ion.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, GC-MS is generally suitable for volatile and thermally stable compounds. Given the likely low volatility and potential for thermal degradation of this compound, it is not the preferred method for its analysis compared to ESI-MS or LC-MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2240 - 2260 (weak to medium) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₂) | Stretching | 2850 - 3000 |

| C=C and C=N | Ring Stretching | 1450 - 1600 |

| Benzene (B151609) Ring | C-H Out-of-plane Bending | 690 - 900 |

These are general ranges; the exact positions can vary based on the molecular environment.

The presence of a band in the 2240-2260 cm⁻¹ region would be strong evidence for the nitrile functional group. Aromatic C-H stretching vibrations above 3000 cm⁻¹, along with ring stretching bands in the 1450-1600 cm⁻¹ region, would confirm the presence of the benzyl and triazole rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound would be dominated by π → π* transitions associated with the aromatic benzyl group and the 1,2,3-triazole ring. The parent 1H-1,2,3-triazole is reported to have a dominant π → π* transition around 205-211 nm. The presence of the benzyl substituent would be expected to cause a bathochromic (red) shift and potentially introduce additional absorption bands related to the benzene chromophore.

Chromatographic Methods (HPLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of non-volatile compounds like this compound. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is commonly performed using a UV detector set at a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum. The purity is assessed by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. The retention time under specific conditions is a characteristic property of the compound. HPLC can also be used to monitor reactions by taking aliquots from the reaction mixture over time and analyzing the relative amounts of starting materials, intermediates, and the final product.

Table 3: Common Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole |

| 1-benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole |

| 3-[(1-benzyl-1H-1,2,3-triazol-5-yl)methyl]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione hydrate (B1144303) |

| 1-benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole |

| 1H-1,2,3-triazole |

| Acetonitrile |

| Water |

| Methanol |

| Benzyl Chloride |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the detailed analysis of the electronic structure of molecules like "2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile." While specific DFT studies on this exact compound are not extensively documented, research on analogous 1,2,3-triazole derivatives provides a solid framework for understanding its properties. mdpi.com

DFT calculations, often employing methods like B3LYP with basis sets such as 6-31G**, are used to optimize the molecular geometry and predict various electronic parameters. biointerfaceresearch.com For the title compound, the central 1,2,3-triazole ring is expected to be nearly planar. nih.gov However, the benzyl (B1604629) and acetonitrile (B52724) substituents will be twisted out of this plane. For instance, in a related structure, the dihedral angle between a phenyl ring and the triazole ring was found to be a significant 79.30 (13)°. nih.gov

Key electronic properties that can be elucidated through DFT include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar heterocyclic systems, these calculations have been instrumental in understanding their reactivity and charge transfer characteristics. ekb.eg

The MEP map visually represents the electrostatic potential on the molecule's surface. In "this compound," the nitrogen atoms of the triazole ring and the nitrile group are expected to be regions of negative potential (nucleophilic), making them likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the benzyl and methylene (B1212753) groups would exhibit positive potential (electrophilic).

| Computational Method | Basis Set | Predicted Properties | Relevance to this compound |

|---|---|---|---|

| DFT (e.g., B3LYP) | e.g., 6-31G**, 6-31+g(d,p) | Optimized geometry, HOMO-LUMO energies, MEP | Provides insights into molecular shape, reactivity, and sites of interaction. |

Computational Elucidation of Reaction Mechanisms and Pathways

Computational methods are invaluable for mapping the reaction coordinates and transition states of chemical reactions, such as the synthesis of 1,2,3-triazoles. The most common route to 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov However, the synthesis of the 1,5-disubstituted isomer, "this compound," typically involves different pathways.

One plausible pathway is the reaction of benzyl azide (B81097) with an active methylene nitrile, such as malononitrile (B47326), followed by further transformations. Computational studies on similar reactions, like the 1,3-cycloaddition of aryl azides to active methylene nitriles, have been performed to understand the mechanism. mdpi.com These studies can determine the activation energies of different steps and identify the most favorable reaction pathway. For example, DFT calculations can model the transition state structures and energies for the initial nucleophilic attack and subsequent ring closure.

Another potential synthetic route could involve the recombination of benzyl and propargyl radicals, although this is less common for targeted synthesis. Computational studies on such radical reactions have been conducted to understand the formation of various aromatic products in combustion chemistry. mit.edu While not a direct synthetic method for the title compound, these studies provide fundamental insights into the reactivity of the constituent fragments.

Molecular Dynamics and Conformational Analysis

An MD simulation would reveal the accessible conformations of the molecule in different environments, such as in a solvent or bound to a protein. The flexibility of the benzyl and acetonitrile side chains is of particular interest. The rotation around the single bonds connecting these groups to the triazole ring would be a key dynamic feature. Conformational analysis, which can be performed using both quantum mechanical methods and molecular mechanics, can identify the lowest energy conformations of the molecule. For a related compound, energy minimization calculations showed that a syn conformation of the terminal aromatic rings was nearly 7 kcal/mol lower in energy than the anti conformation observed in the crystal structure, highlighting the influence of crystal packing forces on molecular conformation. nih.gov

These studies are crucial for understanding how the molecule might adapt its shape to fit into a binding site of a receptor or enzyme, a key aspect of its potential biological activity.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted spectra can be invaluable for assigning the signals in experimental NMR spectra of "this compound" and its derivatives. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can also be computed. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific vibrational modes, such as the C≡N stretch of the nitrile group, the C=N and N=N stretches of the triazole ring, and the various C-H bending and stretching modes of the benzyl group. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. This provides information about the electronic structure and the nature of the orbitals involved in the absorption of light.

| Spectroscopic Technique | Computational Method | Predicted Parameters | Structural Information Obtained |

|---|---|---|---|

| NMR | DFT (GIAO) | ¹H and ¹³C Chemical Shifts | Confirmation of the chemical environment of each atom. |

| IR | DFT | Vibrational Frequencies | Identification of functional groups and vibrational modes. |

| UV-Vis | TD-DFT | Electronic Transitions (λmax) | Information on electronic structure and conjugation. |

In silico Screening and Molecular Docking for Biological Activity Prediction

The 1,2,3-triazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govnih.govnih.gov In silico techniques, particularly molecular docking, are widely used to predict and rationalize the biological activity of new triazole derivatives.

Molecular docking simulations can be used to predict the binding mode and affinity of "this compound" with various biological targets. For example, docking studies on similar triazole-containing compounds have been performed against targets such as tubulin (for anticancer activity), various bacterial enzymes, and viral proteins. semanticscholar.orgnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. For "this compound," the nitrogen atoms of the triazole and nitrile could act as hydrogen bond acceptors, while the benzyl group could engage in hydrophobic and π-π interactions.

These in silico screening and docking studies are a cost-effective way to prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,2,3-triazoles has been greatly advanced by the advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net However, the field is increasingly moving towards greener and more sustainable methodologies to address concerns over catalyst toxicity and the use of hazardous solvents. rsc.org Future research concerning the synthesis of 2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile should prioritize the development of eco-friendly protocols.

Key areas for investigation include:

Alternative Catalysts: Research into heterogeneous, reusable catalysts is a significant challenge that needs to be addressed. Zinc-based heterogeneous catalysts, such as ZnO nanoparticles, have shown promise for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles and could be adapted. rsc.org The development of novel nanoreactors and copper nanoparticles in green solvent systems also presents a viable path forward. consensus.app

Green Solvents: Traditional organic solvents should be replaced with environmentally benign alternatives. Water, glycerol, and deep eutectic solvents (DES) have been successfully employed in triazole synthesis. consensus.app A particularly promising avenue is the use of biodegradable solvents like Cyrene™, which can simplify product isolation through precipitation in water, thereby eliminating the need for organic extractions and reducing waste. researchgate.netnih.gov

Energy-Efficient Methods: Exploring non-conventional energy sources such as microwave irradiation and ultrasound can lead to higher yields in shorter reaction times, contributing to the sustainability of the synthesis. researchgate.netitmedicalteam.pl

| Parameter | Conventional Methods (e.g., Classical CuAAC) | Future Sustainable Methods |

|---|---|---|

| Catalyst | Homogeneous copper salts | Reusable heterogeneous catalysts (e.g., ZnO), Nanoparticles rsc.orgconsensus.app |

| Solvent | Organic solvents (e.g., DMF, DMSO) | Green solvents (e.g., Water, Glycerol, Cyrene™, DES) consensus.appresearchgate.net |

| Energy Source | Conventional heating | Microwave, Ultrasound researchgate.netitmedicalteam.pl |

| Workup | Solvent extraction, Column chromatography | Simple precipitation, Catalyst recovery researchgate.net |

| Environmental Impact | Higher waste generation (E-factor) | Lower E-factor, High atom economy rsc.orgrsc.org |

Exploration of Diverse Derivatization Strategies for Enhanced Bioactivity

The 1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions. itmedicalteam.pldergipark.org.tr For this compound, the benzyl (B1604629) and acetonitrile (B52724) moieties offer prime sites for derivatization to modulate its physicochemical properties and enhance biological activity.

Future research should systematically explore derivatization at these key positions:

Benzyl Group Modification: Introducing a variety of substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring of the benzyl group can significantly impact the molecule's electronic properties and its interaction with biological targets.

Acetonitrile Group Transformation: The nitrile group is a versatile functional handle that can be hydrolyzed, reduced, or reacted with various nucleophiles to create a wide array of derivatives, including amides, amines, and other heterocyclic systems. This approach has been used to convert similar structures into potent inhibitors. nih.gov

Molecular Hybridization: A promising strategy involves conjugating the core triazole structure with other known pharmacophores. tandfonline.com This could involve linking it to moieties with known anticancer, antifungal, or antibacterial properties to create hybrid molecules with potentially synergistic or novel mechanisms of action. dergipark.org.tr A library of such derivatives of this compound could be synthesized and screened against a panel of biological targets to identify lead compounds for further optimization. nih.gov

Investigation of New Applications in Emerging Fields

While 1,2,3-triazoles are well-established in medicinal chemistry, their applications in other emerging fields are still being uncovered. itmedicalteam.pltandfonline.combohrium.com Future investigations should aim to broaden the utility of this compound beyond its current scope.

Potential emerging applications include:

Materials Science: The unique electronic properties and stability of the triazole ring make it an attractive building block for functional materials. rsc.orgconsensus.app Research could explore the incorporation of the this compound scaffold into polymers or supramolecular structures for applications in electronics or sensing.

Agrochemicals: Triazole derivatives have found use as fungicides and herbicides. tandfonline.com Screening of this compound and its analogues for activity against plant pathogens could open new avenues in crop protection.

Targeted Drug Delivery: The triazole linkage is stable and biocompatible, making it an ideal linker for conjugating bioactive molecules to targeting moieties or nanoparticles for improved drug delivery and reduced off-target effects. bohrium.com

Deeper Understanding of Reactivity and Structure-Property Relationships

A fundamental understanding of the relationship between the molecular structure of this compound and its chemical and physical properties is crucial for its rational design and application. While extensive research exists for the broader triazole class, specific data for this compound is lacking.

Future work should focus on:

Experimental Studies: Systematic experimental studies are needed to quantify its reactivity, stability under various conditions (pH, temperature), and key physicochemical properties like solubility and lipophilicity.

Structure-Activity Relationship (SAR) Studies: By synthesizing a focused library of analogues with systematic structural modifications and evaluating their biological activity, robust SAR models can be developed. nih.gov This will provide invaluable insights into the structural features essential for a desired activity, guiding future design efforts. acs.org

Spectroscopic and Crystallographic Analysis: Detailed analysis using techniques like X-ray crystallography and advanced NMR spectroscopy can provide precise information about the compound's three-dimensional structure and conformation, which is critical for understanding its interactions with biological macromolecules. nih.gov

Computational Design of Advanced Triazole-Based Systems

In silico methods are indispensable tools in modern chemical research, enabling the rapid screening of virtual libraries and the prediction of molecular properties, thus saving significant time and resources. acs.org The application of computational chemistry to the this compound scaffold holds immense potential.

Key computational approaches to be explored include:

Molecular Docking: This technique can be used to predict the binding modes and affinities of virtual derivatives of the target compound against a wide range of biological targets, such as enzymes (e.g., kinases, proteases) or receptors. mdpi.comnih.govrsc.org This allows for the rational design of potent and selective inhibitors.

Density Functional Theory (DFT) Calculations: DFT studies can provide deep insights into the electronic structure, reactivity indices (like HOMO-LUMO gaps), and spectroscopic properties of the molecule and its derivatives. acs.orgbiointerfaceresearch.com This information is vital for understanding its reactivity and designing molecules with specific electronic or optical properties.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural descriptors of a series of molecules with their experimentally determined biological activities, QSAR models can be built to predict the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the compound and its interactions with biological targets over time, providing a more realistic picture of the binding process and helping to refine inhibitor design. nih.gov

By leveraging these computational strategies, researchers can construct and screen vast virtual libraries of advanced systems based on the this compound core, prioritizing the most promising candidates for synthesis and experimental evaluation. mdpi.comnih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-(1-benzyl-1H-1,2,3-triazol-5-yl)acetonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps include:

Reacting benzyl azide (generated in situ from benzyl bromide and sodium azide) with a terminal alkyne precursor (e.g., propargyl acetonitrile).

Optimizing catalyst loading (e.g., 5 mol% CuSO₄·5H₂O with sodium ascorbate as a reductant).

Using polar solvents (e.g., DMF/H₂O mixtures) at 50–70°C for 12–24 hours .

For yield improvement, consider:

- Reducing byproduct formation via stoichiometric control (1:1 azide:alkyne ratio).

- Monitoring reaction progress with TLC or NMR to terminate at peak conversion .

Q. What spectroscopic techniques are employed for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign ¹H and ¹³C peaks using CDCl₃ or DMSO-d₆. For example:

- ¹H NMR: Benzyl protons appear as a singlet (~δ 5.5–5.6 ppm), while triazolyl protons resonate at δ 7.5–8.1 ppm .

- ¹³C NMR: The nitrile carbon is typically observed at ~δ 115–120 ppm .

- X-ray Crystallography : Resolve crystal structures using SHELXL for refinement. Key metrics include bond lengths (C–N triazole bonds: ~1.32–1.35 Å) and angles .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential respiratory irritation from nitrile groups.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers address low yields or unexpected byproducts in triazole derivative synthesis?

- Methodological Answer :

- Byproduct Analysis : Use HPLC-MS or GC-MS to identify side products (e.g., tetrazole derivatives, as seen in competing reactions ).

- Catalyst Screening : Test alternative catalysts (e.g., AgNPs for regioselective 1,4-triazole formation) .